molecular weight and formula of 4-[(3-Methylphenyl)thio]piperidine
molecular weight and formula of 4-[(3-Methylphenyl)thio]piperidine
An In-depth Technical Guide to 4-[(3-Methylphenyl)thio]piperidine: Properties, Synthesis, and Applications
Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from analgesics to antipsychotics.[3][4] This guide provides a comprehensive technical overview of 4-[(3-Methylphenyl)thio]piperidine, a versatile synthetic intermediate that combines the robust piperidine core with a functionalized aryl thioether. We will explore its fundamental physicochemical properties, outline a detailed and logical synthetic pathway, discuss methods for its analytical characterization, and contextualize its potential applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.
Physicochemical and Structural Properties
4-[(3-Methylphenyl)thio]piperidine is an organic compound featuring a piperidine ring linked via a sulfur atom (thioether) at the 4-position to a 3-methylphenyl (m-tolyl) group. This structure provides a unique combination of a saturated heterocyclic amine and an aromatic moiety, making it a valuable intermediate for further chemical modification.
Core Compound Data
The fundamental properties of the free base form of the compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NS | [5] |
| Molecular Weight | 221.34 g/mol | Calculated |
| IUPAC Name | 4-[(3-methylphenyl)thio]piperidine | - |
| CAS Number | 882863-88-9 (for Hydrochloride Salt) | [5] |
Chemical Structure
The structural arrangement of 4-[(3-Methylphenyl)thio]piperidine is critical to its chemical reactivity and utility as a scaffold. The piperidine ring can adopt chair conformations, while the thioether linkage provides a flexible connection to the aromatic ring.
Figure 1: Chemical structure of 4-[(3-Methylphenyl)thio]piperidine.
Synthesis and Purification
The synthesis of 4-[(3-Methylphenyl)thio]piperidine can be achieved through several established organosulfur chemistry routes. A common and reliable method is the nucleophilic substitution of a suitable 4-substituted piperidine with the thiolate anion of 3-methylbenzenethiol.
Retrosynthetic Analysis & Strategy
The primary disconnection strategy involves breaking the C-S bond. This identifies 3-methylbenzenethiol (m-thiocresol) as the sulfur nucleophile and a 4-electrophilic piperidine as the synthetic partner. To ensure regioselectivity and prevent side reactions, the piperidine nitrogen must be protected during the substitution step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its facile removal under acidic conditions.
Figure 2: Retrosynthetic approach for the target molecule.
Representative Synthetic Protocol
This protocol describes a two-step process: (1) Formation of the protected thioether via a Williamson ether-like synthesis and (2) Deprotection to yield the final product.
Step 1: Synthesis of tert-butyl 4-((3-methylphenyl)thio)piperidine-1-carboxylate
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Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Rationale: An inert atmosphere prevents oxidation of the thiolate, and cooling controls the initial exothermic reaction.
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Hydroxyl Activation (Example with Tosylation): Add p-toluenesulfonyl chloride (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) portion-wise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.
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Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes the 4-position of the piperidine ring highly electrophilic and susceptible to nucleophilic attack.
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-
Thiolate Formation: In a separate flask, dissolve 3-methylbenzenethiol (1.2 eq.) in anhydrous THF. Add a strong base such as sodium hydride (1.2 eq.) at 0 °C to deprotonate the thiol, forming the nucleophilic sodium thiolate.
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Rationale: The thiolate is a much stronger nucleophile than the neutral thiol.
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Nucleophilic Substitution: Slowly add the solution of the activated piperidine tosylate to the thiolate solution. Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: Cool the reaction, quench cautiously with water, and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the pure, protected product.
Step 2: Deprotection to 4-[(3-Methylphenyl)thio]piperidine
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Acidic Cleavage: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
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Boc Removal: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, and stir at room temperature. Monitor the reaction by TLC.
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Rationale: The Boc group is specifically designed to be labile under acidic conditions, releasing isobutylene and carbon dioxide as gaseous byproducts.
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Isolation: Once the reaction is complete, concentrate the solvent. If an HCl salt is desired, the product may precipitate directly. For the free base, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent. Dry the organic layer and remove the solvent to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the δ 7.0-7.3 ppm range. - Piperidine Protons: Complex multiplets in the δ 1.5-3.5 ppm range. - N-H Proton: A broad singlet (exchangeable with D₂O) typically in the δ 1.5-2.5 ppm range. - Methyl Protons: A sharp singlet around δ 2.3 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-140 ppm range. - Piperidine Carbons: Signals in the δ 30-55 ppm range. - Methyl Carbon: A signal around δ 21 ppm. |
| Mass Spec. (HRMS) | - [M+H]⁺: A molecular ion peak corresponding to the exact mass of C₁₂H₁₈NS⁺ (m/z 222.1158). |
| FTIR | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹. - C-S Stretch: A weak peak in the 600-800 cm⁻¹ region. |
Applications in Research and Drug Development
While 4-[(3-Methylphenyl)thio]piperidine is primarily a building block, its structural motifs are relevant to pharmacologically active molecules. Its utility lies in its potential for elaboration into more complex drug candidates.
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Scaffold for CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. A notable example of a structurally related compound is Tedatioxetine (Lu AA24530), which also contains a (methylphenyl)thio moiety and was investigated for its antidepressant potential.[6] This highlights the value of this scaffold in neuroscience drug discovery.
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Intermediate for Analgesics: Many potent analgesics, including derivatives of phencyclidine and fentanyl, are based on the 4-substituted piperidine core.[7] The thioether linkage allows for diverse chemical space to be explored in the search for novel pain therapeutics.
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Versatile Synthetic Handle: The secondary amine of the piperidine ring is a nucleophilic site that can be readily functionalized via N-alkylation, N-acylation, or reductive amination. This allows for the straightforward attachment of other pharmacophores or groups designed to modulate pharmacokinetic properties.[2]
Figure 3: Workflow illustrating the role of the target compound in drug discovery.
Safety and Handling
As a substituted piperidine derivative and an organosulfur compound, 4-[(3-Methylphenyl)thio]piperidine requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for this chemical class should be observed.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[8][9] Avoid contact with skin and eyes.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[11]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[10]
Conclusion
4-[(3-Methylphenyl)thio]piperidine is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and multiple points for further functionalization make it an invaluable building block for the creation of diverse chemical libraries. Its relevance is underscored by the presence of its core motifs in pharmacologically active compounds, particularly those targeting the central nervous system. For researchers in drug discovery, this compound represents a versatile platform for developing the next generation of therapeutics.
References
-
ResearchGate. Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Available at: [Link]
-
PubChemLite. Piperidine, 1-((4-((((4-methylphenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-. Available at: [Link]
-
Penta Chemicals. Piperidine - SAFETY DATA SHEET. Available at: [Link]
-
CAS Common Chemistry. 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine. Available at: [Link]
-
ResearchGate. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. Available at: [Link]
-
PubChem. 4-(3-Methyl-benzyl)-piperidine. Available at: [Link]
-
Beilstein Journals. Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Available at: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubMed. Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests. Available at: [Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
-
DTIC. Piperidine Synthesis. Available at: [Link]
-
Academia.edu. Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from 4-Phenyl-1-Pipridine-3-Thiosemicarbazide (PPTS). Available at: [Link]_
-
ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. Available at: [Link]
- Google Patents. WO2015090160A1 - Compound for preparing 4-(2-(4-methylphenylthio))phenylpiperidine, and preparation method and use thereof.
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
-
PubChem. 4-(3-Methoxyphenyl)piperidine. Available at: [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available at: [Link]
-
PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
-
PubChemLite. 4-(thiophen-3-yl)piperidine (C9H13NS). Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijnrd.org [ijnrd.org]
- 5. 4-[(3-methylphenyl)thio]piperidine hydrochloride | 882863-88-9 [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
